![molecular formula C10H10ClFN2O B1372179 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride CAS No. 1185092-07-2](/img/structure/B1372179.png)
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
Descripción general
Descripción
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C10H10ClFN2O and its molecular weight is 228.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 228.65 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The presence of an electron-withdrawing group, such as fluorine, at the para position of the aromatic ring enhances biological activity. For example, a study highlighted that derivatives with such substitutions showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.48 |
Compound B | HCT-116 | 0.78 |
This compound | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that certain derivatives can trigger apoptosis through increased caspase activity, specifically caspase 3/7, and can arrest cell proliferation at the G1 phase in MCF-7 cells .
Neurological Applications
There is also emerging research on the neuroprotective effects of isoxazole derivatives, including this compound. These compounds have been studied for their potential to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Case Study 1: In Vitro Studies
In a recent study involving various isoxazole derivatives, researchers evaluated their effects on human cancer cell lines. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Preclinical Trials
Preclinical trials involving animal models have demonstrated that certain isoxazole derivatives can reduce tumor growth rates significantly when administered orally. These findings suggest that further development could lead to effective therapeutic agents for various cancers .
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Neuroprotective Agents :
Recent studies have highlighted the role of compounds similar to 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride in neuroprotection. For instance, pharmacological screening has identified compounds that exhibit neuroprotective effects against ischemic damage in neuronal cultures. These compounds are evaluated for their ability to reduce neuronal death and infarction size during ischemic events . -
Anticancer Research :
The compound's structural properties may also lend themselves to anticancer applications. Research on pharmacologically active compounds has demonstrated that specific derivatives can inhibit cancer cell proliferation and induce apoptosis. The isoxazole moiety is often associated with enhanced activity against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics . -
Antioxidant Properties :
Compounds with similar structures have been evaluated for their antioxidant capabilities. Studies indicate that nitrogen-containing compounds can protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation . This suggests a potential application of this compound in developing treatments for conditions associated with oxidative damage.
Case Studies and Research Findings
Q & A
Q. Basic: What are the recommended synthetic routes and purification strategies for 1-[3-(4-fluorophenyl)isoxazol-5-yl]methanamine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of a preformed isoxazole ring with a fluorophenyl substituent. A plausible route includes:
Oxime Formation : Reacting 4-fluorobenzaldehyde with hydroxylamine under alkaline conditions to form the corresponding oxime .
Isoxazole Cyclization : Using ethyl acetoacetate or acetylene derivatives to form the isoxazole core via [3+2] cycloaddition .
Amine Functionalization : Introducing the methanamine group via reductive amination or nucleophilic substitution.
Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
Purification :
- Column chromatography (silica gel, eluent: DCM/MeOH) to isolate intermediates.
- Recrystallization from ethanol/water for the final hydrochloride salt to ensure high purity (>98%) .
Q. Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d to confirm the isoxazole ring (characteristic δ 6.5–7.5 ppm for aromatic protons) and the methanamine group (δ 3.0–3.5 ppm for CH-NH) .
- X-Ray Crystallography : Employ SHELXL for refinement, particularly if crystallizing from ethanol. For disordered structures (e.g., fluorophenyl ring orientation), apply restraints and twin refinement protocols .
- Mass Spectrometry : High-resolution ESI-MS (exact mass: 236.06 g/mol) to verify molecular ion peaks and fragmentation patterns .
Q. Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?
Methodological Answer:
Structural analogs like RTI-177 (3β-(4-chlorophenyl)-2β-[3-(4’-phenyl)isoxazol-5-yl]tropane hydrochloride) exhibit affinity for monoamine transporters (e.g., dopamine, serotonin) . For this compound:
In Silico Docking : Model interactions with the serotonin transporter (SERT) using PyMOL or AutoDock, focusing on fluorophenyl and isoxazole interactions.
In Vitro Assays : Conduct competitive binding assays with -citalopram (a SERT inhibitor) in HEK293 cells expressing hSERT .
Functional Activity : Measure serotonin reuptake inhibition via fluorescence-based assays (e.g., FLIPR) .
Q. Advanced: How can contradictions in reported IC50_{50}50 values across studies be resolved?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 7.0) or temperature (25°C vs. 37°C). Standardize protocols using HEPES buffer (pH 7.4, 37°C) .
- Cell Line Differences : Compare results across transfected (e.g., HEK293) vs. native (e.g., rat synaptosomes) systems.
- Structural Variants : Test analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate substituent effects .
Q. Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., isoxazole ring oxidation). Use LC-MS to track degradation .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) at the 4-fluorophenyl position to reduce CYP450-mediated metabolism .
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (BOC) protectors to enhance plasma stability .
Q. Advanced: How can crystallographic disorder in the isoxazole-fluorophenyl moiety be resolved?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å).
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For rotational disorder, use PART/SUMP constraints to model alternative fluorophenyl orientations .
- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular interactions .
Q. Advanced: What analytical methods differentiate isomeric forms (e.g., regioisomers) of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers (if applicable).
- 2D NMR : - COSY and NOESY to distinguish regioisomers (e.g., 3- vs. 5-substituted isoxazoles).
- Vibrational Spectroscopy : Compare experimental IR spectra (e.g., C-F stretch at 1220 cm) with DFT-calculated spectra .
Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Scanning : Replace the 4-fluorophenyl group with 4-Cl, 4-CF, or heteroaromatic rings (e.g., pyridine) .
- Bioisosteric Replacement : Swap the isoxazole with 1,2,4-oxadiazole or thiazole to modulate lipophilicity (clogP) .
- Molecular Dynamics : Simulate binding pocket interactions (e.g., with SERT) to prioritize derivatives with enhanced hydrogen-bonding or π-π stacking .
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10;/h1-5H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDESHLNQPGTMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.